molecular formula C8H14ClNO2 B6219239 1-azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride CAS No. 2751615-01-5

1-azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride

Cat. No. B6219239
CAS RN: 2751615-01-5
M. Wt: 191.7
InChI Key:
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Description

“1-azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride” is a compound with a complex structure. It has a central core of the 8-azabicyclo[3.2.1]octane scaffold . This compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound is unique and complex. It features a nitrogen atom at one bridgehead . The structure is highly strained, allowing it to participate in a range of strain-releasing reactions .


Chemical Reactions Analysis

The chemical reactions of this compound are diverse and interesting. It can participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ammonium acetate and sodium borohydride in methanol to form 1-aminocyclohexanol.", "Step 2: 1-aminocyclohexanol is reacted with sodium hydroxide in water to form 1-aminocyclohexene.", "Step 3: 1-aminocyclohexene is reacted with maleic anhydride in ethyl acetate to form 1-azabicyclo[3.2.1]oct-4-ene-3,5-dione.", "Step 4: 1-azabicyclo[3.2.1]oct-4-ene-3,5-dione is hydrolyzed with hydrochloric acid to form 1-azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride." ] }

CAS RN

2751615-01-5

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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